![molecular formula C20H23BrN4 B12561735 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide CAS No. 192704-06-6](/img/structure/B12561735.png)
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide is a chemical compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound incorporates a naphthalene ring and a pyridinium moiety, making it a heterocyclic azo dye. Azo dyes have a wide range of applications, including use in textiles, printing, and as biological stains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-aminonaphthalene. This involves treating 4-aminonaphthalene with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-pentylpyridine to form the azo compound. This reaction is usually carried out in an alkaline medium to facilitate the coupling process.
Quaternization: The resulting azo compound is then quaternized with bromine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring or the pyridinium moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products
Oxidation: Products can include naphthoquinones or other oxidized derivatives.
Reduction: The major products are the corresponding amines.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Applications De Recherche Scientifique
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a chromophore in dye chemistry.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the printing industry for ink formulations.
Mécanisme D'action
The mechanism of action of 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The compound may also bind to specific molecular targets, such as enzymes or receptors, thereby modulating their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: A simpler azo dye with two phenyl groups.
Methyl Orange: An azo dye used as a pH indicator.
Congo Red: An azo dye used in histology for staining tissues.
Uniqueness
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide is unique due to its combination of a naphthalene ring and a pyridinium moiety, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with biological molecules, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
192704-06-6 |
|---|---|
Formule moléculaire |
C20H23BrN4 |
Poids moléculaire |
399.3 g/mol |
Nom IUPAC |
4-[(1-pentylpyridin-1-ium-4-yl)diazenyl]naphthalen-1-amine;bromide |
InChI |
InChI=1S/C20H22N4.BrH/c1-2-3-6-13-24-14-11-16(12-15-24)22-23-20-10-9-19(21)17-7-4-5-8-18(17)20;/h4-5,7-12,14-15,21H,2-3,6,13H2,1H3;1H |
Clé InChI |
SQHJOFMWXLXLSG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC[N+]1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B12561663.png)
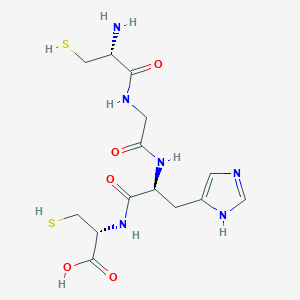
![2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione](/img/structure/B12561679.png)
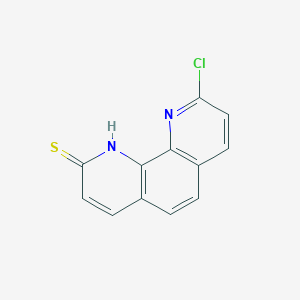
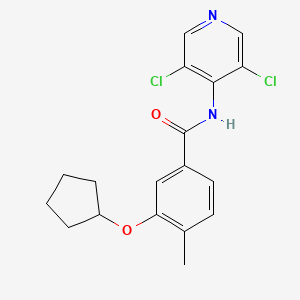
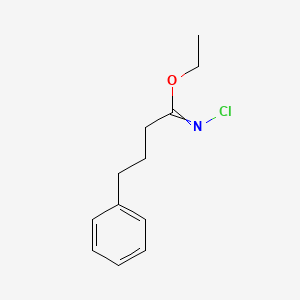
![Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate](/img/structure/B12561698.png)
silane](/img/structure/B12561705.png)
![Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]](/img/structure/B12561712.png)
![3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B12561734.png)
![7,7,9-Trimethyl-5,6,6a,7,8,10a-hexahydroindeno[2,1-b]indol-6-ol](/img/structure/B12561741.png)
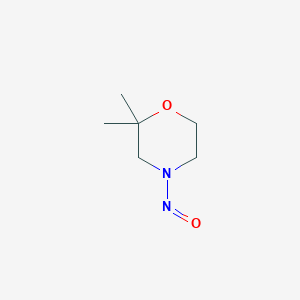
![{1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12561753.png)

